molecular formula C12H13BrO3 B106185 Methyl 4-(3-bromo-4-oxobutyl)benzoate CAS No. 155405-79-1

Methyl 4-(3-bromo-4-oxobutyl)benzoate

Cat. No. B106185
M. Wt: 285.13 g/mol
InChI Key: XOYOKAHNJQOAIM-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is characterized by a benzoate group attached to a brominated butyl chain. The compound's structure and properties allow it to participate in various chemical reactions, making it a valuable entity in synthetic organic chemistry. Although the provided papers do not directly discuss Methyl 4-(3-bromo-4-oxobutyl)benzoate, they do provide insights into similar compounds which can help infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related methyl benzoate derivatives typically involves condensation reactions or halogenation followed by further functionalization. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate with phenylhydrazine . Similarly, bromination and dehydrobromination reactions are used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These methods suggest that the synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate could also involve halogenation and subsequent reactions to introduce the 4-oxobutyl side chain.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate was determined using X-ray crystallography, revealing the presence of two unique rotomers in the lattice . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was also determined by X-ray analysis . These studies indicate that Methyl 4-(3-bromo-4-oxobutyl)benzoate could also exhibit interesting structural features, such as rotamers or polymorphism, which could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives is diverse. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate can undergo nucleophilic attack to form Michael adducts . The presence of a bromo substituent in the structure of Methyl 4-(3-bromo-4-oxobutyl)benzoate suggests that it may also participate in nucleophilic substitution reactions or serve as a precursor for further synthetic transformations.

Physical and Chemical Properties Analysis

The physical properties of methyl benzoate derivatives, such as their mesomorphic and fluorescence properties, are influenced by their molecular structure. A series of methyl 4-(4-alkoxystyryl)benzoates was studied for liquid crystalline and fluorescence properties, showing that the chain length affects mesophase stability . Although the specific physical and chemical properties of Methyl 4-(3-bromo-4-oxobutyl)benzoate are not discussed in the provided papers, similar analyses could be conducted to determine its thermal stability, mesomorphic behavior, and optical properties.

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-(3-bromo-4-oxobutyl)benzoate has been studied for its crystal structure properties. For example, the crystal structures of bromo-hydroxy-benzoic acid derivatives, closely related to Methyl 4-(3-bromo-4-oxobutyl)benzoate, show two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions, which are crucial for understanding their molecular organization and potential applications in material science (Suchetan et al., 2016).

Synthesis of Natural Products

Methyl 4-(3-bromo-4-oxobutyl)benzoate derivatives are used in the synthesis of complex natural products. For instance, derivatives of this compound have been used in the synthesis of d-forosamine, a component of various natural products with biological activity (Baer & Hanna, 1981).

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. For example, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, synthesized from methyl 4-bromobenzoate, is a key intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 4-(3-bromo-4-oxobutyl)benzoate have been explored for their potential anti-cancer properties. Compounds prepared using similar molecules have shown promising results in cell viability assays, indicating their potential as anti-cancer agents (Soni et al., 2015).

Photoactive Material Research

Methyl 4-(3-bromo-4-oxobutyl)benzoate derivatives are also significant in the study of photoactive materials. For example, a novel ortho-fluoroazobenzene derivative was synthesized, showcasing interesting properties in the context of photo-induced structural reorganization in the crystalline state (Sylvester & Benedict, 2021).

properties

IUPAC Name

methyl 4-(3-bromo-4-oxobutyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYOKAHNJQOAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-bromo-4-oxobutyl)benzoate

Synthesis routes and methods I

Procedure details

To 4.46 g (16 mmol) of methyl 4-(4-trimethylsilyloxy-3 -butenyl)benzoate, prepared in Preparation 1, in 16 ml carbon tetrachloride at -20° C. was slowly added 2.56 g (16 mmol) of bromine in 16 ml carbon tetrachloride over 4 hours. The mixture was allowed to come to room temperature then decanted from a small amount of insoluble material. The solvent was removed by vacuum rotary evaporation to give 4.60 g of 2-bromo-4-(4-carbomethoxyphenyl)butanal. Chromatography purification (silica; hexane-ethyl acetate 7:3) of the above product gave 4.0 g in a yield of 87.8 percent. 1H NMR (CDCl3) δ2.24 (m, 1H), 2,36 (m, 1H), 2.81 (m, 1H), 2.90 (m, 1H), 3.90 (s, 3H), 4.16 (m, 1H), 7.27 (d, J=8.2 Hz, 2H), 7.97 (d, J=8.2 Hz, 2H), 9.46 (d, J=2.1 Hz, 1H); 13C NMR (CDCl3) δ32.5, 32.7, 51.7, 54.3, 128.3, 128.4, 129.8, 145.0, 166.6, 192.0.
Name
methyl 4-(4-trimethylsilyloxy-3 -butenyl)benzoate
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

performing a bromiantion reaction between 4-(4-carbomethoxyphenyl)butanal and Br2 to give 2-bromo-4-(4-carbomethoxyphenyl)butanal;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RMR Jaggavarapu, V Muvvala… - Current Organic …, 2022 - ingentaconnect.com
A facile synthetic protocol was employed to prepare process-related impurities associated with the synthesis of pemetrexed disodium heptahydrate, Alimta. The research work is …
Number of citations: 4 www.ingentaconnect.com
H Qi, J Wen, L Li, R Bai, L Chen… - Journal of Heterocyclic …, 2015 - Wiley Online Library
An efficient synthetic method for the pemetrexed disodium has been developed using methyl 4‐iodobenzoate and 3‐buten‐1‐ol as starting materials via six steps. The developed …
Number of citations: 8 onlinelibrary.wiley.com
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
HF Klein - 2013 - Citeseer
Malaria, a widespread disease caused by the protozoan parasite of the genus Plasmodium, was responsible for an estimated 216 million infections and 655 000 deaths worldwide in …
Number of citations: 4 citeseerx.ist.psu.edu

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